

3-methylpent-4-enoic acid discovery and history

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Compound of Interest

Compound Name: 3-methylpent-4-enoic acid

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An In-depth Technical Guide to **3-methylpent-4-enoic Acid**

Topic: **3-methylpent-4-enoic Acid**: Synthesis, Properties, and Methodologies Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Methylpent-4-enoic acid (CAS 1879-03-4) is a branched-chain unsaturated carboxylic acid. While a singular "discovery" event for this compound is not prominent in the scientific literature, its history is intrinsically linked to the development of powerful stereoselective synthetic methods in the latter half of the 20th century. It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. [1] This guide provides a comprehensive overview of its physicochemical properties, historical context of its synthesis, and detailed experimental protocols for its preparation via the Ireland-Claisen rearrangement, a key method for its synthesis.

Physicochemical and Structural Data

3-Methylpent-4-enoic acid is a colorless to pale yellow liquid with a distinctive odor.[1] It is classified as a methyl-branched fatty acid.[2] Its key quantitative properties are summarized below for easy reference.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₂	[1][2]
Molecular Weight	114.14 g/mol	[2]
CAS Number	1879-03-4	[3]
Boiling Point	75-76 °C (at 4 mmHg)	[3]
Density	0.94 g/mL	[3]
Refractive Index	1.429	[3]
IUPAC Name	3-methylpent-4-enoic acid	[2]
SMILES	<chem>CC(CC(=O)O)C=C</chem>	[2]
InChIKey	QNPZXLANENFTFK-UHFFFAOYSA-N	[2]

Historical Context and Synthesis

The documented synthesis of **3-methylpent-4-enoic acid** is closely associated with the development of the Ireland-Claisen rearrangement in the 1970s. This reaction represented a significant advancement in C-C bond formation, allowing for the stereocontrolled synthesis of γ,δ -unsaturated carboxylic acids under milder conditions than the traditional Claisen rearrangement.

An early and notable method for synthesizing this class of compounds was reported in a 1980 publication in Tetrahedron Letters.[3] The Ireland-Claisen rearrangement involves the[3][3]-sigmatropic rearrangement of a silyl ketene acetal, which is generated in situ from a corresponding allyl ester. The starting material for **3-methylpent-4-enoic acid** would be an allyl propanoate derivative. The reaction's significance lies in its ability to reliably control stereochemistry, which is crucial in the synthesis of complex, biologically active molecules.

The general transformation is depicted below:

Caption: General synthetic transformation for **3-methylpent-4-enoic acid**.

Key Experimental Protocol: Ireland-Claisen Rearrangement

The following is a representative protocol for the synthesis of a γ,δ -unsaturated carboxylic acid, such as **3-methylpent-4-enoic acid**, based on the Ireland-Claisen rearrangement methodology.

Objective: To convert an allyl ester into a γ,δ -unsaturated carboxylic acid.

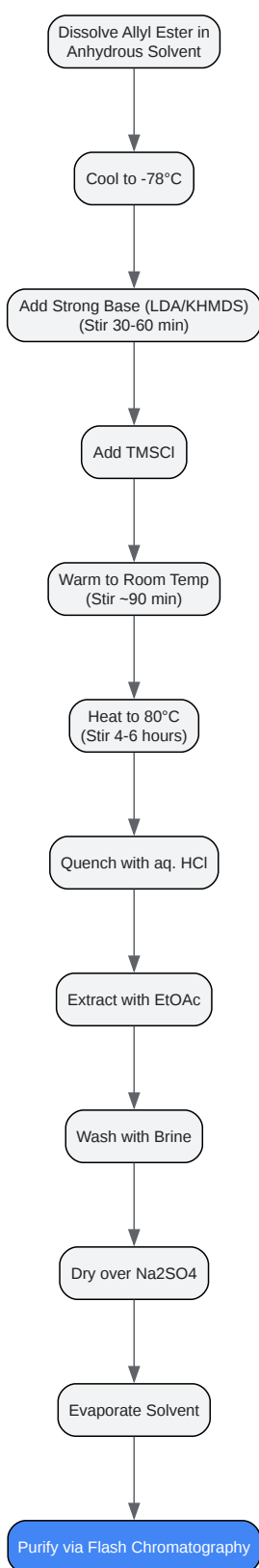
Reagents & Materials:

- Allyl ester (e.g., Allyl propanoate)
- Anhydrous Toluene or Tetrahydrofuran (THF)
- Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), KHMDS)
- Trimethylsilyl chloride (TMSCl)
- 0.5 N - 1.0 N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine (saturated aq. NaCl)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Standard glassware for anhydrous reactions (argon/nitrogen atmosphere)
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Methodology:

- **Reaction Setup:** A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen). The starting allyl ester (1.0 eq) is dissolved in the chosen anhydrous solvent (e.g., Toluene).
- **Enolate Formation:** The solution is cooled to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. A solution of the strong base (e.g., KHMDs, 1.0 M in THF, 2.0 eq) is added dropwise via syringe. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the ester enolate.
- **Silyl Ketene Acetal Trapping:** Trimethylsilyl chloride (TMSCl, ~ 2.5 eq) is added neat to the reaction mixture at $-78\text{ }^{\circ}\text{C}$.
- **Rearrangement:** The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for approximately 90 minutes. The flask is then equipped with a reflux condenser and heated (e.g., to $80\text{ }^{\circ}\text{C}$) for 4-6 hours to facilitate the [3][3]-sigmatropic rearrangement.
- **Workup and Extraction:** After cooling to room temperature, the reaction is quenched by the addition of aqueous HCl (0.5 N). The mixture is transferred to a separatory funnel and extracted multiple times with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Product:** The resulting crude oil is purified by flash column chromatography on silica gel to yield the final γ,δ -unsaturated carboxylic acid.

The diagram below illustrates the key stages of this experimental workflow.



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Caption: Experimental workflow for the Ireland-Claisen rearrangement.

Signaling Pathways and Biological Activity

To date, **3-methylpent-4-enoic acid** itself is not widely documented as a key player in specific biological signaling pathways. Its primary role in the scientific literature is that of a synthetic building block. However, structurally related branched-chain fatty acids are known to have diverse biological roles, and derivatives of this acid may be investigated for potential biological activity in drug discovery programs.

Conclusion

While **3-methylpent-4-enoic acid** lacks a storied discovery, its existence is a testament to the power of modern organic synthesis. The Ireland-Claisen rearrangement provides an effective and stereocontrolled route to its preparation, underscoring the importance of advanced chemical methodologies in creating specific molecular architectures. The data and protocols presented in this guide offer a foundational resource for researchers utilizing this compound as an intermediate in the fields of chemical synthesis and drug development.

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